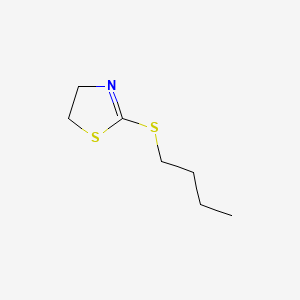
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Übersicht
Beschreibung
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is a synthetic opioid that is chemically related to morphine . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .
Synthesis Analysis
The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Molecular Structure Analysis
The molecular structure of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is represented by the formula C10H11NO3 . The InChI code for this compound is 1S/C10H11NO3/c12-8-2-1-6-4-9 (10 (13)14)11-5-7 (6)3-8/h1-3,9,11-12H,4-5H2, (H,13,14) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 193.2 . The storage temperature is 2-8°C and it should be kept in a dark place .Wissenschaftliche Forschungsanwendungen
Peptide-Based Drug Development
This compound is a constrained analog of phenylalanine and has been identified as a core structural element in several peptide-based drugs, playing a significant role in their biological activity .
Inflammation and Apoprotein B-100 Biosynthesis Inhibition
It has been used in the synthesis of compounds that inhibit inflammation and apoprotein B-100 biosynthesis, which is crucial for lipid metabolism .
Matrix-Degrading Metalloproteinase Inhibition
The compound also contributes to the synthesis of inhibitors for matrix-degrading metalloproteinases, which are involved in tissue remodeling and degradation .
PD-1/PD-L1 Protein-Protein Interaction Inhibition
A series of derivatives containing this compound have been designed to inhibit the PD-1/PD-L1 protein-protein interaction, which is an important target in cancer immunotherapy .
Wirkmechanismus
Target of Action
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It’s known that thiq based compounds interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq based compounds are known to exert diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403207 | |
| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
CAS RN |
35186-98-2 | |
| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure in medicinal chemistry?
A1: The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure, often abbreviated as Tic, serves as a valuable scaffold in designing enzyme inhibitors. [] Specifically, it has shown promise in developing inhibitors for the hepatitis C virus NS3 protease [] and N-type calcium channels. [] This structural motif allows for diverse modifications, enabling researchers to optimize interactions with target proteins and potentially improve potency and selectivity.
Q2: How is 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid employed in developing macrocyclic inhibitors for the hepatitis C virus NS3 protease?
A2: Researchers have utilized 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a central building block to create macrocyclic inhibitors targeting the hepatitis C virus NS3 protease. [] The carboxylic acid group within the Tic structure is crucial for forming an amide bond with peptide fragments, ultimately leading to cyclization. [] This macrocyclization strategy aims to enhance binding affinity to the protease through additional interactions, such as contact with the Ala156 methyl group within the enzyme's active site. []
Q3: Can you elaborate on the structure-activity relationship studies involving the tyrosine residue and its analogue, 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, in omega-conotoxin GVIA?
A3: Research on omega-conotoxin GVIA, a peptide that blocks N-type calcium channels, has highlighted the importance of the tyrosine residue at position 13 for its activity. [] Substituting this tyrosine with 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained analogue mimicking tyrosine's structure, allowed researchers to probe the role of the tyrosine side chain and its hydroxyl group. [] These studies indicated that both the orientation and presence of the hydroxyl group significantly influence the peptide's potency, suggesting a crucial role of this functional group in interacting with the target calcium channel. []
Q4: What synthetic improvements have been made in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
A5: Recent research has focused on optimizing the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block. [] A key improvement involves modifying the Pictet-Spengler reaction, a crucial step in the synthesis. [] This modification significantly enhances the yield to 95% while minimizing racemization to 7% or less. [] Furthermore, implementing a recrystallization step increases the enantiomeric excess of the final product to an impressive 99.4%. [] These advancements contribute to a more efficient and cost-effective production of this important compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



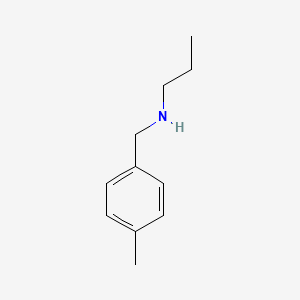
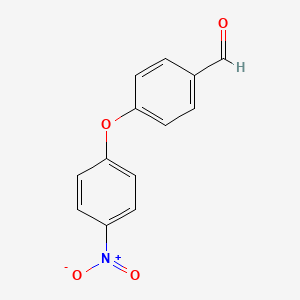
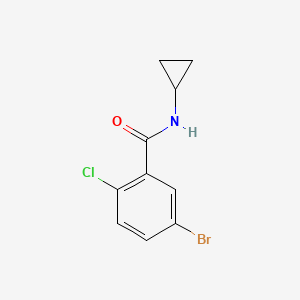
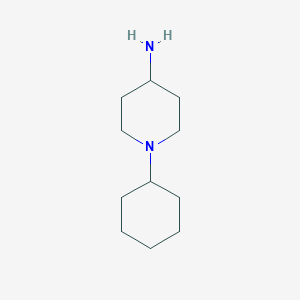
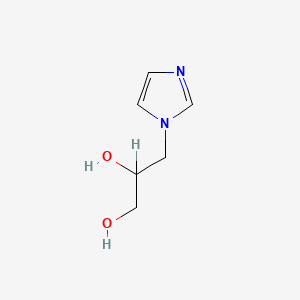
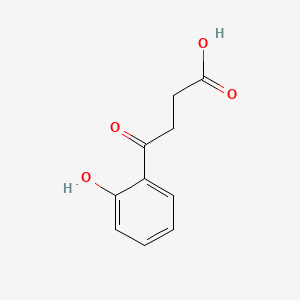
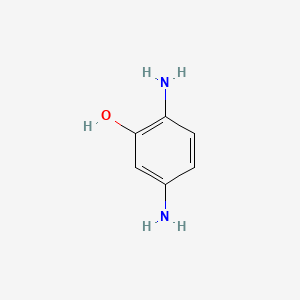
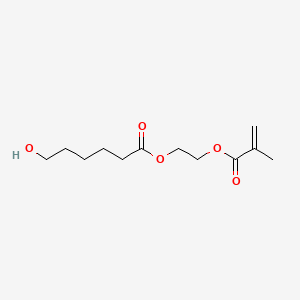

![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)
![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)


